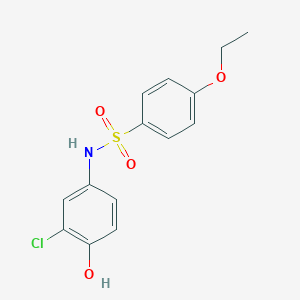
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide, also known as NSC-101327, is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their antibacterial, anti-inflammatory, and antiviral properties. NSC-101327 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in the body. N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the activity of the enzyme topoisomerase, which plays a role in DNA replication and repair. In addition, N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of the enzyme tyrosinase, which plays a role in the production of melanin.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the accumulation of amyloid-beta and alpha-synuclein, which are proteins that play a role in the development of Alzheimer's disease and Parkinson's disease. In addition, N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, topoisomerase, and tyrosinase.
实验室实验的优点和局限性
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has also been shown to have a high degree of selectivity for its targets, which makes it a useful tool for studying the mechanisms of action of various enzymes. However, N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide also has limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide. One direction is the development of analogs with improved solubility and bioavailability. Another direction is the study of N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide can also be studied for its potential in other scientific research applications, such as in the treatment of inflammatory diseases and infectious diseases. Overall, N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has shown promising results in various scientific research applications and has the potential to be a useful tool in the study of various diseases.
合成方法
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been synthesized using various methods, including the reaction of 4-ethoxybenzenesulfonyl chloride with 3-chloro-4-hydroxyaniline in the presence of a base. The reaction yields N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide as a white solid with a melting point of 214-216°C. Other methods of synthesis include the reaction of 4-ethoxybenzenesulfonyl chloride with 3-chloro-4-hydroxybenzamide in the presence of a base and the reaction of 4-ethoxybenzenesulfonyl chloride with 3-chloro-4-hydroxybenzenethiol in the presence of a base.
科学研究应用
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been studied extensively for its potential in various scientific research applications. It has shown promising results in cancer research, particularly in the treatment of breast cancer. Studies have shown that N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease. N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the accumulation of amyloid-beta and alpha-synuclein, which are proteins that play a role in the development of these diseases.
属性
分子式 |
C14H14ClNO4S |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-2-20-11-4-6-12(7-5-11)21(18,19)16-10-3-8-14(17)13(15)9-10/h3-9,16-17H,2H2,1H3 |
InChI 键 |
XSUNEROZTJFDQB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)


![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)